Bim BH3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

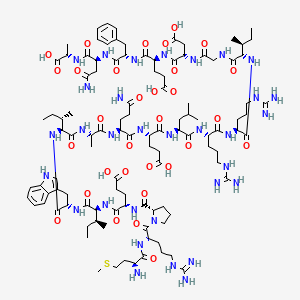

Bim (Bcl-2-interacting mediator of cell death) is a pro-apoptotic BH3-only protein that plays a critical role in initiating mitochondrial apoptosis. The BH3 domain of Bim, a short α-helical peptide, binds to the hydrophobic groove of pro-survival Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), displacing pro-apoptotic effectors like Bax/Bak to trigger caspase activation . Bim BH3 is intrinsically unstructured in isolation but undergoes a localized conformational change to form an α-helix upon binding to its targets, a process termed "coupled folding and binding" . This structural plasticity allows this compound to engage multiple pro-survival proteins with high affinity, making it one of the most potent apoptotic activators .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bim BH3 peptides can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound peptides may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the this compound peptide, which is then purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Bim BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions like oxidation or reduction. It binds to anti-apoptotic proteins such as Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins like Bax and Bak, which then initiate apoptosis .

Common Reagents and Conditions: The interactions of this compound with other proteins are typically studied under physiological conditions, such as in buffer solutions at neutral pH and body temperature. Fluorescence resonance energy transfer (FRET) and co-immunoprecipitation are common techniques used to study these interactions .

Major Products Formed: The primary outcome of this compound interactions is the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which triggers the caspase cascade and ultimately results in cell death .

Scientific Research Applications

Cancer Treatment

Bim BH3 mimetics are being explored as potential therapeutic agents in cancer treatment. These compounds mimic the action of Bim, facilitating apoptosis in cancer cells by inhibiting prosurvival proteins.

- Mechanism : this compound mimetics bind to anti-apoptotic proteins such as Bcl-2 and Bcl-XL, disrupting their protective effects on cancer cells. This leads to the activation of pro-apoptotic proteins like Bax and Bak, resulting in mitochondrial outer membrane permeabilization and subsequent cell death .

- Case Study : In preclinical studies, the use of this compound peptides incorporated into nanostructures demonstrated enhanced cellular uptake and induced apoptosis in resistant malignancies. These peptide amphiphile nanostructures effectively targeted Bcl-2 family proteins and improved therapeutic outcomes .

Inflammatory Diseases

Recent research indicates that this compound mimetics can also have therapeutic effects in inflammatory conditions such as rheumatoid arthritis.

- Mechanism : The introduction of TAT-BH3 mimetic peptides was shown to reduce inflammation by enhancing apoptosis in activated macrophages without causing cytotoxicity . This suggests a dual role for Bim in both apoptotic regulation and inflammation modulation.

- Case Study : In a study involving arthritic mice, treatment with TAT-BH3 resulted in reduced joint edema and lower histological scores for arthritis. The therapy decreased myeloid cell infiltration and increased apoptotic markers within synovial tissues .

Molecular Mechanisms

The interaction between this compound and its binding partners is crucial for its function. Studies have revealed that:

- Binding Dynamics : Bim can bind tightly to both Bak and Bax, initiating oligomerization which is essential for pore formation in the mitochondrial membrane . This process is vital for the execution phase of apoptosis.

- Structural Insights : Research utilizing molecular dynamics simulations has provided insights into how binding induces conformational changes in Bak, facilitating its activation .

Table 1: Summary of this compound Applications

Mechanism of Action

Bim BH3 exerts its effects by binding to and neutralizing anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This interaction frees pro-apoptotic proteins Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane.

Comparison with Similar Compounds

Bim BH3 vs. Bmf BH3

Bmf (Bcl-2-modifying factor) is another BH3-only protein with sequence and functional similarities to Bim. However, their binding specificities and structural interactions differ significantly:

| Protein | Bcl-2 (Kd) | Bcl-xL (Kd) | Mcl-1 (Kd) |

|---|---|---|---|

| This compound | 6.1 ± 0.3 nM | 4.4 ± 0.9 nM | 5.8 ± 0.1 nM |

| Bmf BH3 | 5.2 ± 0.3 nM | 5.1 ± 0.4 nM | 185 ± 9.6 nM |

Key Findings :

- Binding Affinity : this compound binds tightly to all three pro-survival proteins (Bcl-2, Bcl-xL, Mcl-1), whereas Bmf BH3 exhibits weak affinity for Mcl-1 (~185 nM vs. 5.8 nM for Bim) .

- Structural Basis :

- This compound forms critical hydrogen bonds with Mcl-1 via charged residues (e.g., Arg at h2+1 interacts with His-252 on Mcl-1), while Bmf BH3 lacks these interactions .

- Substituting Bmf BH3 residues at h2+1 and h3+3 positions with Bim-like residues enhances Mcl-1 affinity by 200-fold, confirming the importance of electrostatic interactions .

- Functional Impact : this compound potently activates Bax/Bak, while Bmf BH3 shows moderate activity, reflecting its weaker Mcl-1 engagement .

This compound vs. Gossypol (Natural BH3 Mimetic)

Gossypol, a polyphenol from cottonseed, mimics this compound by disrupting pro-survival Bcl-2 protein interactions. However, it differs mechanistically:

- Specificity : Gossypol broadly inhibits Bcl-2, Bcl-xL, and Mcl-1 but lacks the precision of this compound’s sequence-dependent targeting .

- Efficacy : Gossypol’s apoptotic activity is context-dependent and less potent than synthetic this compound mimetics, likely due to off-target effects .

This compound vs. Other BH3-Only Peptides

| BH3 Peptide | Cytochrome c Release (Potency) | Bax/Bak Activation |

|---|---|---|

| Bim | Most potent | Direct activator |

| Bid | High | Direct activator |

| Bmf | Moderate | Weak activator |

| Noxa | Low | Indirect via Mcl-1 |

Key Insights :

- This compound is the strongest activator of Bax/Bak, followed by Bid and Bmf .

- Noxa BH3 primarily targets Mcl-1 and requires cooperativity with other BH3 peptides for full apoptotic activity .

Mechanistic and Therapeutic Implications

- Selectivity: this compound’s broad pro-survival protein engagement makes it a "universal sensitizer" in apoptosis, unlike selective peptides like Noxa (Mcl-1-specific) .

- Mimetic Design : Successful mimetics (e.g., Compound 6) replicate this compound’s dual-sided interactions, emphasizing the need to target both hydrophobic and polar residues .

- Resistance : Tumors with upregulated Mcl-1 or phosphorylated Mcl-1 (pMcl-1) are resistant to single-agent BH3 mimetics but remain vulnerable to Bim-based compounds that disrupt Mcl-1 interactions .

Biological Activity

Bim (Bcl-2-interacting mediator of cell death) is a member of the BH3-only protein family, which plays a critical role in the regulation of apoptosis. The Bim BH3 domain is particularly significant as it mediates interactions with pro-survival Bcl-2 family proteins and directly activates pro-apoptotic proteins like Bax and Bak. This article explores the biological activity of this compound, including its mechanisms, interactions, and implications in various biological contexts.

This compound functions primarily through two mechanisms: sensitization and activation .

- Sensitization : Bim binds to pro-survival proteins (e.g., Bcl-2, Bcl-xL) to inhibit their function, thereby promoting apoptosis indirectly.

- Activation : Bim can also directly engage Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic process.

Table 1: Mechanisms of this compound Activity

| Mechanism | Description |

|---|---|

| Sensitization | Inhibition of pro-survival proteins, allowing apoptosis to proceed |

| Activation | Direct binding to Bax/Bak, inducing MOMP |

Structural Insights

Bim is classified as an intrinsically unstructured protein in the absence of binding partners. Upon interaction with pro-survival proteins, the BH3 domain adopts an α-helical structure, facilitating its binding through hydrophobic interactions. This conformational change is crucial for its function as it allows Bim to effectively neutralize pro-survival factors and activate apoptotic pathways .

Study 1: Genetic Analysis of Bim Function

A study investigated the role of Bim in vivo using genetically modified mice with mutations in the this compound domain. The findings indicated that while Bim could bind to prosurvival relatives, its ability to initiate apoptosis was not solely dependent on these interactions. This suggests a complex mechanism where both direct activation and sensitization are required for effective apoptosis induction .

Study 2: Localization and Import Mechanisms

Research has shown that Bim is imported into the outer mitochondrial membrane via a C-terminal mitochondrial targeting signal. This localization is essential for its function in activating Bax and Bak. The study highlighted that alterations in the import process could significantly affect apoptotic signaling pathways .

Table 2: Key Findings from Recent Studies

Clinical Implications

Bim's role in apoptosis has significant implications for cancer therapy. Increased expression or activity of Bim may enhance the effectiveness of chemotherapy by promoting cancer cell death. Conversely, reduced levels of Bim are associated with tumor progression and resistance to therapy . Understanding these dynamics can inform therapeutic strategies that manipulate Bim activity.

Q & A

Q. (Basic) What experimental approaches are recommended to study the structure-function relationship of Bim BH3?

Answer: To elucidate the structure-function dynamics of this compound, researchers should employ:

- X-ray crystallography : Resolve high-resolution structures of this compound bound to anti-apoptotic targets (e.g., Bcl-xL or Mcl-1) to identify critical interaction residues (e.g., Y163 in Bcl-xL/Bim BH3 complexes ).

- NMR spectroscopy : Analyze conformational flexibility of the BH3 domain in solution, particularly post-translational modifications (e.g., phosphorylation) that modulate binding affinity .

- Yeast surface display : Screen this compound variants for binding specificity to Bcl-2 family proteins, as demonstrated in studies redesigning Bcl-xL binding pockets .

Key references :

Q. (Basic) How can researchers validate this compound-mediated apoptosis in cellular models?

Answer: Methodological steps include:

- BH3 profiling : Expose mitochondria isolated from target cells to synthetic this compound peptides; measure cytochrome c release to assess apoptotic priming .

- Genetic knockout models : Use CRISPR/Cas9 to delete BIM in cell lines and compare apoptosis induction via stimuli like cytokine deprivation or microtubule disruption .

- Co-immunoprecipitation (Co-IP) : Verify physical interactions between this compound and anti-apoptotic proteins (e.g., Bcl-2) under stress conditions .

Key references :

Q. (Advanced) How can researchers resolve contradictions between computational predictions and experimental binding data for this compound interactions?

Answer: Address discrepancies through:

- Integrated in-silico/in-vitro workflows : Combine tools like FlexPepBind (for peptide-receptor docking simulations) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics .

- Context-dependent assays : Account for cellular conditions (e.g., pH, redox state) that may alter this compound conformation and binding specificity in vivo versus in vitro .

- Mutagenesis studies : Systematically mutate residues in the this compound domain (e.g., hydrophobic groove residues) to test predicted vs. observed binding affinities .

Key references :

Q. (Advanced) What strategies are effective for studying post-translational modifications (PTMs) regulating this compound activity?

Answer: Key methodologies include:

- Phospho-specific antibodies : Detect phosphorylation events (e.g., Ser/Thr residues) that disrupt this compound binding to anti-apoptotic proteins .

- Mass spectrometry (MS) : Map PTMs like ubiquitination or acetylation in this compound under apoptotic stimuli, correlating modifications with functional outcomes .

- Kinase/phosphatase inhibitors : Treat cells with inhibitors (e.g., MEK inhibitors) to modulate this compound phosphorylation states and assess apoptosis sensitivity .

Key references :

Q. (Advanced) How can BH3 profiling be integrated with genetic models to study this compound dependency in cancer?

Answer: A multi-modal approach involves:

- Patient-derived xenografts (PDXs) : Perform BH3 profiling on tumor samples to classify this compound-dependent apoptosis, then validate using BIM knockout PDX models .

- Synthetic lethality screens : Combine EGFR-TKIs (e.g., gefitinib) with BH3 mimetics (e.g., ABT-737) in low-BIM-expressing cancers to identify synergistic therapies .

- Single-cell RNA-seq : Correlate BIM expression heterogeneity with BH3 profile variability in tumor subpopulations .

Key references :

Properties

Molecular Formula |

C108H170N32O31S |

|---|---|

Molecular Weight |

2444.8 g/mol |

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C108H170N32O31S/c1-12-54(6)84(101(166)122-52-79(143)125-75(50-83(150)151)98(163)130-68(34-38-81(146)147)92(157)134-72(47-59-24-16-15-17-25-59)97(162)135-74(49-78(111)142)95(160)124-58(10)105(170)171)137-93(158)65(29-21-42-119-107(114)115)127-89(154)64(28-20-41-118-106(112)113)128-96(161)71(46-53(4)5)133-91(156)67(33-37-80(144)145)129-90(155)66(32-36-77(110)141)126-87(152)57(9)123-102(167)85(55(7)13-2)139-99(164)73(48-60-51-121-63-27-19-18-26-61(60)63)136-103(168)86(56(8)14-3)138-94(159)69(35-39-82(148)149)131-100(165)76-31-23-44-140(76)104(169)70(30-22-43-120-108(116)117)132-88(153)62(109)40-45-172-11/h15-19,24-27,51,53-58,62,64-76,84-86,121H,12-14,20-23,28-50,52,109H2,1-11H3,(H2,110,141)(H2,111,142)(H,122,166)(H,123,167)(H,124,160)(H,125,143)(H,126,152)(H,127,154)(H,128,161)(H,129,155)(H,130,163)(H,131,165)(H,132,153)(H,133,156)(H,134,157)(H,135,162)(H,136,168)(H,137,158)(H,138,159)(H,139,164)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,170,171)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t54-,55-,56-,57-,58-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-/m0/s1 |

InChI Key |

VPTGYWMREYGKIX-BGHXVXDTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.